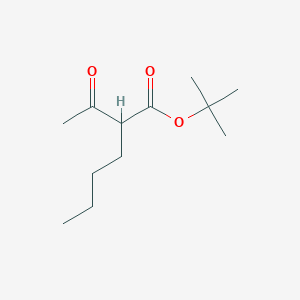

Tert-butyl 2-acetylhexanoate

説明

Tert-butyl 2-acetylhexanoate is an ester derivative characterized by a tert-butyl ester group and a 2-acetylhexanoate backbone. These methods typically yield colorless to yellow oils, depending on substituents, and employ flash column chromatography (FCC) for purification. The tert-butyl group likely enhances steric bulk and stability compared to ethyl or benzyl analogs, influencing its reactivity and applications in organic synthesis or polymer chemistry.

特性

CAS番号 |

86509-53-7 |

|---|---|

分子式 |

C12H22O3 |

分子量 |

214.30 g/mol |

IUPAC名 |

tert-butyl 2-acetylhexanoate |

InChI |

InChI=1S/C12H22O3/c1-6-7-8-10(9(2)13)11(14)15-12(3,4)5/h10H,6-8H2,1-5H3 |

InChIキー |

CTHZXNBDDGYQFF-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C(=O)C)C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Tert-butyl 2-acetylhexanoate can be synthesized through the esterification of 2-acetylhexanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: Industrially, tert-butyl 2-acetylhexanoate can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process.

化学反応の分析

Hydrolysis Reactions

Tert-butyl 2-acetylhexanoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield 2-acetylhexanoic acid and tert-butanol.

Mechanism : The ester carbonyl undergoes nucleophilic attack by water (acidic) or hydroxide (basic), followed by elimination of tert-butanol .

Reduction of the Ketone Group

The acetyl moiety can be selectively reduced to a secondary alcohol using borohydride reagents.

Notes : NaBH<sub>4</sub> achieves partial reduction without affecting the ester group .

Thermal Decomposition

At elevated temperatures, tert-butyl esters eliminate isobutylene, forming carboxylic acids.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Thermal Elimination | 150–200°C, neat | 2-acetylhexanoic acid + isobutylene | >90% |

Mechanism : The reaction proceeds via a six-membered cyclic transition state, releasing isobutylene gas .

Transesterification

The tert-butyl ester group can be exchanged with other alcohols under catalytic conditions.

Kinetics : Acid catalysis accelerates the nucleophilic attack by methanol on the ester carbonyl .

Halogenation at the α-Position

The ketone’s α-hydrogen is susceptible to halogenation under radical or electrophilic conditions.

Selectivity : Bromination occurs preferentially at the acetyl group’s α-carbon due to radical stabilization .

Oxidative Cleavage

Strong oxidants cleave the ketone group, generating carboxylic acid derivatives.

Pathway : The acetyl group is oxidized to a carboxylate, with concomitant decarboxylation under acidic conditions .

Enzymatic Transformations

AspH-like enzymes catalyze oxidative decarboxylation of structurally related 2-oxoglutarate derivatives , suggesting potential bioactivity for tert-butyl 2-acetylhexanoate in specialized contexts.

科学的研究の応用

Chemistry:

- Tert-butyl 2-acetylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology:

- In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions.

Medicine:

- It serves as a precursor in the synthesis of various medicinal compounds, including those with potential therapeutic applications.

Industry:

- Tert-butyl 2-acetylhexanoate is employed in the production of specialty chemicals and as a solvent in certain industrial processes.

作用機序

The mechanism of action of tert-butyl 2-acetylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Research and Application Context

- Organic Synthesis: Tert-butyl 2-acetylhexanoate’s steric bulk makes it suitable as a protecting group for carboxylic acids or a precursor in asymmetric catalysis.

- Polymer Chemistry: Peroxy analogs (e.g., tert-butyl peroxy-2-ethylhexanoate) are industry-standard initiators for polyethylene and polystyrene production .

- Bioconjugation: Amino derivatives (e.g., tert-butyl 2-aminohexanoate) serve as intermediates in peptide synthesis due to their nucleophilic amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。